Product packaging for 6,7,8,9-Tetrahydro Carvedilol(Cat. No.:CAS No. 1246820-73-4)

6,7,8,9-Tetrahydro Carvedilol

Cat. No.: B600947
CAS No.: 1246820-73-4
M. Wt: 821.0 g/mol
InChI Key: NLPSTAJZEPSMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7,8,9-Tetrahydro Carvedilol is a hydrogenated analog of Carvedilol, a non-selective beta-adrenergic receptor antagonist (β-blocker) with additional alpha-1-adrenergic receptor blocking activity . The parent compound, Carvedilol, is extensively documented for its role in managing cardiovascular conditions such as chronic heart failure (HFrEF), hypertension, and left ventricular dysfunction following myocardial infarction . Its established mechanism of action involves the antagonism of both beta-1 and beta-2 adrenergic receptors in the heart, which reduces heart rate and contractility, as well as the blockade of alpha-1 receptors in vascular smooth muscle, leading to vasodilation and decreased peripheral vascular resistance . This unique dual-action profile makes Carvedilol and its derivatives, including this compound, compounds of significant interest in pharmacological research. This analog is supplied For Research Use Only and is strictly not intended for any diagnostic, therapeutic, or personal application. Researchers can utilize this compound to investigate the structure-activity relationships of adrenergic receptor blockers, study the impact of core structure hydrogenation on receptor binding affinity, metabolic pathways, and overall pharmacological profile. It may serve as a key intermediate in synthetic chemistry or a reference standard in analytical studies aiming to understand the metabolism and biotransformation of Carvedilol and related molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H60N4O8 B600947 6,7,8,9-Tetrahydro Carvedilol CAS No. 1246820-73-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1246820-73-4

Molecular Formula

C48H60N4O8

Molecular Weight

821.0 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol

InChI

InChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3

InChI Key

NLPSTAJZEPSMTG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O

Appearance

Beige to Pale Tan Solid

melting_point

116-119°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; 

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms

Chemical Synthesis of 6,7,8,9-Tetrahydro Carvedilol (B1668590) and Structural Analogues

While detailed, peer-reviewed synthetic procedures for 6,7,8,9-Tetrahydro Carvedilol are not extensively documented in publicly available scientific literature, its structural relationship to Carvedilol suggests that its synthesis would be based on modifications of established synthetic routes for Carvedilol and its analogues. The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. google.com

The synthesis of analogues often involves modifying the carbazole (B46965) or catechol moieties, or the linker chain containing the β-amino alcohol functionality. acs.org For instance, various derivatives have been synthesized by reacting 4-hydroxycarbazole (B19958) with different dibromoalkanes and subsequently coupling the products with 2-(2-methoxyphenoxy)ethanamine or other amines. acs.org

Based on these general strategies, a plausible, though not explicitly documented, synthetic route for this compound would likely start from a hydrogenated carbazole precursor, specifically 2,3,4,9-tetrahydro-1H-carbazol-5-ol. This intermediate could then be reacted with an epoxide-containing side chain, followed by coupling with 2-(2-methoxyphenoxy)ethylamine, mirroring the synthesis of Carvedilol. The commercial availability of this compound as a reference standard, also known as Carvedilol Related Compound F, indicates that a reproducible synthetic pathway exists, though it may be proprietary. google.comsynthinkchemicals.comvenkatasailifesciences.com

Potential Biotransformation and Metabolic Formation Routes of this compound

The metabolism of Carvedilol in humans is extensive and has been well-characterized. The primary metabolic pathways involve aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9. nih.govfda.govwikipedia.orgdrugbank.compharmgkb.orgnih.gov The major metabolites identified are hydroxylated and demethylated derivatives, such as 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethyl carvedilol. drugbank.compharmgkb.orggoogle.com

Based on the available scientific literature from extensive in vitro and in vivo studies, this compound has not been identified as a metabolite of Carvedilol in humans. The known metabolic reactions of Carvedilol are primarily oxidative and conjugative, not reductive in the sense of hydrogenating the carbazole ring. fda.govwikipedia.orgdrugbank.compharmgkb.orggoogle.com A recent study investigating the metabolic activation and cytotoxicity of carvedilol also did not report the formation of a tetrahydro derivative. nih.gov

While the possibility of minor, yet to be identified metabolic pathways cannot be entirely excluded, the current body of evidence does not support the formation of this compound through the biotransformation of Carvedilol in humans.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are the cornerstone for the separation and analysis of 6,7,8,9-Tetrahydro Carvedilol (B1668590) and other related substances of Carvedilol. These methods leverage the differential partitioning of compounds between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Carvedilol and its impurities. alentris.org Method development often involves a systematic approach to optimize separation, including the selection of the appropriate column, mobile phase composition, and detector settings.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Carvedilol and its related substances. researchgate.netinnovareacademics.in These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. innovareacademics.inscirp.org Validation parameters include system suitability, linearity, accuracy, precision, and robustness. jocpr.comscholarsresearchlibrary.com

A common approach involves using a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netscholarsresearchlibrary.comjocpr.com Detection is typically carried out using a UV detector at a wavelength where Carvedilol and its impurities show significant absorbance, often around 240 nm. researchgate.netinnovareacademics.injocpr.comresearchgate.net The flow rate is optimized to achieve good resolution and a reasonable analysis time. researchgate.net

For instance, one validated RP-HPLC method for Carvedilol and its impurities utilizes an Inertsil C8 column with a mobile phase of acetonitrile and 0.02M orthophosphoric acid (70:30 v/v) at a pH of 2.7, with a flow rate of 1.0 ml/min and UV detection at 240 nm. researchgate.net Another method employs an Inertsil ODS 3V column with a gradient elution of a mobile phase containing water, acetonitrile, and trifluoroacetic acid. innovareacademics.in

The stability-indicating nature of these HPLC methods is also crucial, demonstrated through forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. jocpr.comfarmaciajournal.com This ensures that the method can effectively separate the drug from any degradation products that might form.

Interactive Table: Example HPLC Method Parameters for Carvedilol Analysis

ParameterCondition 1Condition 2Condition 3
Column Inertsil C8, 50x4.6mm, 3 µm researchgate.netInertsil ODS 3V, 150mm x 4.6mm, 5µm innovareacademics.inHypersil ODS C18, 150 X 4.6, 5µ scholarsresearchlibrary.com
Mobile Phase Acetonitrile & 0.02M Ortho phosphoric acid (70:30 v/v), pH 2.7 researchgate.netGradient with Mobile Phase-A (Water:Acetonitrile:Trifluoroacetic acid, 80:20:0.1 v/v/v, pH 2.0) and Mobile Phase-B (Water:Acetonitrile, 10:90 v/v) innovareacademics.inPotassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen phosphate and Acetonitrile (50:50 v/v), pH 3.0 scholarsresearchlibrary.com
Flow Rate 1.0 ml/min researchgate.net1.0 ml/min innovareacademics.in1.0 ml/min scholarsresearchlibrary.com
Detection UV at 240 nm researchgate.netUV at 240 nm innovareacademics.inUV at 240 nm scholarsresearchlibrary.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). Several UPLC methods have been developed for the analysis of Carvedilol and its impurities, demonstrating improved efficiency in separation. ijpsonline.comresearchgate.net

For instance, a stability-indicating UPLC method was developed for the simultaneous quantification of Carvedilol and another drug in the presence of their degradation products. researchgate.net The method utilized a C8 column (100 × 2.1 mm, 1.8 µm) with a mobile phase of 0.5% triethylamine (B128534) buffer (pH 6.4) and acetonitrile (50:50 v/v) at a flow rate of 0.4 mL/min, with UV detection at 285 nm. researchgate.net This method boasts a short run time of just two minutes. researchgate.net

Another UPLC-MS/MS method was developed for the simultaneous determination of Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. nih.gov This method used a UPLC C18 column (50 × 2.1 mm, 1.7 µm) and a mobile phase of acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 3.0). nih.gov The high sensitivity of this method allowed for a quantification range of 0.05-50 ng/mL for Carvedilol. nih.gov

The application of Quality by Design (QbD) principles in UPLC method development has also been explored to ensure robust and reliable analytical procedures. mdpi.com

Gas Chromatography (GC) for Impurity Profiling

Gas Chromatography (GC) is a valuable technique for the analysis of volatile impurities that may be present in drug substances, such as residual solvents. alentris.org In the context of Carvedilol, GC can be employed for impurity profiling, particularly for identifying and quantifying process-related impurities that are amenable to volatilization. jocpr.com

For instance, in the synthesis of a key intermediate of Carvedilol, 2-(2-methoxyphenoxy) ethanamine, six impurities were identified and characterized using GC analysis. jocpr.com These impurities included unreacted starting materials and byproducts of side reactions. jocpr.com The use of GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for the structural elucidation of these volatile impurities. ijpsonline.com

Enantioselective Analysis and Chiral Separation

Carvedilol is a chiral compound and exists as a racemic mixture of two enantiomers, (S)-(-) and (R)-(+)-Carvedilol. nih.gov Since the enantiomers may exhibit different pharmacological activities, enantioselective analysis is crucial. Several chromatographic methods have been developed for the chiral separation of Carvedilol and its metabolites. scirp.orgnih.gov

Direct methods often employ chiral stationary phases (CSPs) in HPLC. scirp.org For example, a chiral HPLC method was developed using a Phenomenex Lux-cellulose–4 column with a mobile phase of isopropanol (B130326) and n-heptane (60:40 v/v) for the quantification of S(-)-Carvedilol. scirp.org Another study utilized a CHIRALCEL® OD-RH column for the simultaneous chiral separation of Carvedilol and its metabolite, 5′-hydroxyphenyl Carvedilol. researchgate.net

Indirect methods involve derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. scirp.org

Capillary electrophoresis (CE) has also been shown to be an effective technique for the chiral separation of Carvedilol enantiomers, sometimes offering advantages over HPLC in terms of resolution and analysis time. nih.gov The use of cyclodextrins, such as β-CD, as chiral selectors in the background electrolyte is a common approach in CE for enantioseparation. nih.gov

A UHPLC-UV method was developed for the simultaneous, enantioselective determination of Carvedilol and its major active metabolites on a Chiralpak IBN-5 column. semanticscholar.orgmdpi.com This method highlights the complexity and necessity of resolving all eight relevant analytes (the enantiomers of the parent drug and its three main metabolites).

Impurity Profiling and Related Substance Determination

Impurity profiling is a critical aspect of drug development and quality control, aiming to identify and quantify all potential impurities in a drug substance and its formulation. innovareacademics.in For Carvedilol, this includes process-related impurities arising from the synthetic route and degradation products formed under various stress conditions. innovareacademics.injocpr.com

Several HPLC and UPLC methods have been specifically developed for impurity profiling of Carvedilol. innovareacademics.injocpr.comijpsonline.com These methods are designed to separate a wide range of known and unknown impurities from the main drug peak. innovareacademics.in For example, a single stability-indicating analytical method was developed to estimate Carvedilol and 19 of its organic impurities (16 process-related and 3 degradation impurities) in a single run. ijpsonline.com This method utilized a Purosphere STAR RP 18-endcapped column with a gradient elution and dual-wavelength detection. ijpsonline.com

The identification of impurities often involves techniques like mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS), which provides molecular weight and structural information. alentris.orgjocpr.com

Interactive Table: Common Impurities of Carvedilol

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Carvedilol Impurity A pharmaffiliates.com1198090-73-1C36H43N3O7629.74
Carvedilol Impurity D pharmaffiliates.com1391052-16-6C39H39N3O6645.74
Carvedilol Bisalkylpyrocatechol Impurity pharmaffiliates.com1346602-98-9C40H42N4O6674.78
6,7,8,9-Tetrahydro Carvedilol pharmaffiliates.com1246820-73-4C24H30N2O4410.51

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound and related compounds. These methods provide information about the molecular structure, functional groups, and concentration of the analyte.

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are often used for the quantitative determination of Carvedilol in pharmaceutical formulations. pnrjournal.comresearchgate.net The principle behind this method is the measurement of the absorbance of a substance at a specific wavelength. For Carvedilol, the maximum absorbance is typically observed around 240 nm. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. innovareacademics.in The FTIR spectrum of Carvedilol shows characteristic peaks corresponding to O-H or N-H stretching vibrations, as well as C-H and carbonyl group stretching. innovareacademics.inalquds.edu These spectral features can be used to confirm the identity of the compound and to study interactions with other molecules. innovareacademics.in

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both quantification and structural characterization. nih.govjocpr.comnih.gov It provides highly sensitive and selective detection, allowing for the determination of low concentrations of Carvedilol and its metabolites in biological matrices like plasma. nih.govjocpr.com The fragmentation patterns observed in the mass spectrum can help in the identification of unknown impurities and degradation products. jocpr.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. jocpr.commdpi.com Solid-state NMR has been used to study the crystalline nature of Carvedilol. mdpi.com

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for both identifying the compound and determining its concentration.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying carvedilol and its related compounds in biological samples. jocpr.comrrml.roresearchgate.net High-throughput LC-MS/MS methods have been developed for the simultaneous quantification of carvedilol and its metabolites in human plasma. jocpr.comrrml.ro These methods often involve a simple protein precipitation step followed by direct injection into the chromatographic system, enabling rapid analysis times. rrml.ro Detection is typically performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. rrml.ro For instance, a method for carvedilol quantification showed good linearity over a concentration range of 1.63-180.9 ng/mL in plasma, with a lower limit of quantification (LLOQ) of 1.63 ng/mL. rrml.ro The recoveries for such methods are often high, ranging from 95-109.8%. rrml.ro

The fragmentation patterns observed in MS/MS spectra are crucial for structural elucidation. For carvedilol, characteristic fragment ions are monitored to confirm its identity. rrml.roresearchgate.net While specific fragmentation data for this compound is not extensively detailed in the provided results, the analytical principles applied to carvedilol are directly transferable. The tetrahydro derivative would be expected to exhibit a distinct molecular ion peak at m/z 410.51, corresponding to its molecular weight. pharmaffiliates.compharmaffiliates.com Its fragmentation in MS/MS would likely involve characteristic losses related to the propanolamine (B44665) side chain and the substituted carbazole (B46965) ring system, allowing for its differentiation from carvedilol and other related substances.

Table 1: LC-MS/MS Parameters for Carvedilol Analysis
ParameterValueReference
Chromatography
ColumnZorbax SB-C18 rrml.ro
Mobile PhaseAcetonitrile and 0.2% (v/v) formic acid in water (34:66, v/v) rrml.ro
Flow Rate0.3 mL/min rrml.ro
Temperature42 °C rrml.ro
Injection Volume15 µL rrml.ro
Run Time2 min rrml.ro
Mass Spectrometry
Detection ModeMultiple Reaction Monitoring (MRM) rrml.ro
Monitored Transitions (m/z)407 -> 222, 224, 283 rrml.ro
Validation
Linearity Range1.63-180.9 ng/mL rrml.ro
LLOQ1.63 ng/mL rrml.ro
Recovery95-109.8% rrml.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 2: Expected NMR Characteristics for this compound
NucleusExpected Chemical Shift RegionStructural Information
¹H NMR
Aromatic Protonsδ 6.5 - 8.0 ppmSignals for the remaining aromatic ring and the methoxyphenoxy group.
Aliphatic Protons (Tetrahydro ring)δ 1.5 - 3.0 ppmCharacteristic signals for the four -CH2- groups of the saturated ring.
Propanolamine Chain Protonsδ 2.5 - 4.5 ppmSignals for the -CH2- and -CH- groups of the side chain.
¹³C NMR
Aromatic Carbonsδ 100 - 160 ppmResonances for the aromatic carbons in the carbazole and phenoxy rings.
Aliphatic Carbons (Tetrahydro ring)δ 20 - 40 ppmSignals for the saturated carbons of the cyclohexane (B81311) ring.
Propanolamine Chain Carbonsδ 40 - 70 ppmResonances for the carbons in the side chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

For carvedilol, the IR spectrum exhibits characteristic absorption bands corresponding to N-H and O-H stretching (around 3340-3345 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2815-2996 cm⁻¹), C=C stretching of aromatic rings (around 1502-1650 cm⁻¹), and C-O stretching (around 1093 cm⁻¹). researchgate.net The IR spectrum of this compound would share many of these features, particularly the bands for the N-H, O-H, and methoxyphenoxy groups. However, a key difference would be the presence of strong C-H stretching bands for the saturated cyclohexane ring, and a reduction in the intensity or complexity of the aromatic C=C stretching bands compared to carvedilol. The presence of these characteristic bands confirms the integrity of the core functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for Carvedilol and Expected for this compound
Functional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H and O-H stretching3340 - 3345 researchgate.net
Aromatic C-H stretching~2996 researchgate.net
Aliphatic C-H stretching~2924, 2815 researchgate.net
C=C stretching (aromatic)1502 - 1650 researchgate.net
C-O stretching~1093 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. It is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

UV-Vis spectrophotometric methods have been developed for the determination of carvedilol in various solvents. researchgate.netresearchgate.netiajps.comiajpr.com In methanol, carvedilol exhibits an absorption maximum (λmax) at approximately 241-242 nm. researchgate.netresearchgate.net The linearity of these methods is typically established over a specific concentration range, for example, 1-12 µg/mL. iajps.com For this compound, the UV spectrum would be expected to differ from that of carvedilol due to the alteration of the carbazole chromophore. The saturation of one of the aromatic rings would likely lead to a shift in the λmax and a change in the molar absorptivity. However, the presence of the remaining aromatic systems means the compound will still absorb in the UV region, allowing for its quantification by UV-Vis spectroscopy. The method would require validation for linearity, accuracy, and precision in the specific solvent system used.

Table 4: UV-Vis Spectrophotometric Data for Carvedilol
ParameterValueReference
SolventMethanol researchgate.netresearchgate.netiajps.com
λmax241-242 nm, 248 nm researchgate.netresearchgate.netiajps.com
Linearity Range1-12 µg/mL iajps.com
Limit of Detection (LOD)0.19 µg/mL iajps.com
Limit of Quantification (LOQ)0.627 µg/mL iajps.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged species and for chiral separations. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.

CE methods have been successfully employed for the separation and determination of carvedilol and its impurities. brieflands.comresearchgate.netnih.gov These methods can effectively separate carvedilol from its degradation products, making them suitable for stability-indicating assays. brieflands.comnih.gov For instance, a non-aqueous CE method utilized a running buffer of 80 mM acetate (B1210297) in a methanol/ethanol mixture (65:35% v/v) with an applied voltage of 19 kV. brieflands.comnih.gov Detection is typically carried out using a UV detector.

Given that this compound possesses a basic nitrogen atom, it can be protonated and analyzed by CE. The difference in the size and potentially the pKa value of the tetrahydro derivative compared to carvedilol would lead to different electrophoretic mobilities, allowing for their separation. CE is also a powerful technique for chiral separations, and methods developed for the enantioselective analysis of carvedilol could likely be adapted for the chiral separation of the enantiomers of this compound. nih.gov

Table 5: Capillary Electrophoresis Parameters for Carvedilol Analysis
ParameterValueReference
Separation Conditions
CapillaryFused silica (B1680970) (57 cm length, 75 µm I.D.) brieflands.com
Background Electrolyte80 mM acetate in methanol/ethanol (65:35% v/v) brieflands.com
Applied Voltage19 kV brieflands.com
Temperature20 °C brieflands.com
Detection
Wavelength Range200-350 nm brieflands.com
Chiral Separation
Chiral Selector10 mM β-CD nih.gov
Background Electrolyte25 mM phosphate buffer (pH 2.5) nih.gov
Detection Wavelength242 nm nih.gov

Preclinical Pharmacological Investigations and Mechanistic Insights

Receptor Binding Affinities and Selectivity Profiles

The parent compound, carvedilol (B1668590), is well-documented as a nonselective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor antagonist. wikipedia.orgmedcentral.com It interacts with both β1- and β2-adrenergic receptors, as well as α1-adrenergic receptors. nih.gov Specifically, the S(-) enantiomer is responsible for the beta-blocking activity, while both R(+) and S(-) enantiomers contribute to the alpha-1 blockade with equal potency. wikipedia.orgmedcentral.com

Carvedilol demonstrates a high affinity for β1- and β2-adrenergic receptors. wikipedia.orguwo.ca Studies have reported Ki values of 0.81 nM for β1-receptors and 0.96 nM for β2-receptors. Its affinity for α1-receptors is also potent, with a reported Ki value of 2.2 nM. Some research suggests a slight selectivity for β1 over β2 receptors, with selectivity ratios ranging from 6- to 39-fold depending on the assessment method. nih.gov The relative blocking potency of carvedilol for β1 to α1 receptors is approximately 1.7-fold. nih.gov

Beyond its primary adrenergic targets, carvedilol has shown affinity for other receptors. Using rat proteins, carvedilol has demonstrated affinity for the 5-HT1A receptor (Ki = 3.4 nM) and the 5-HT2A receptor (Ki = 207 nM). wikipedia.org Further investigations have confirmed that carvedilol interacts with 5-HT2A receptors in vitro and in vivo, suggesting a novel mechanism of action. nih.govnih.gov

Enzyme Inhibition or Modulation Studies

The metabolism of carvedilol is complex and involves several cytochrome P450 (CYP) enzymes. The primary enzymes responsible for the metabolism of both R(+) and S(-)-carvedilol in human liver microsomes are CYP2D6 and CYP2C9. fda.gov To a lesser extent, CYP3A4, CYP2C19, CYP1A2, and CYP2E1 also contribute. fda.gov

CYP2D6 is a key enzyme in the hydroxylation of carvedilol, leading to the formation of the active metabolites 4'- and 5'-hydroxyphenylcarvedilol. fda.govdovepress.com The genetic polymorphism of CYP2D6 can lead to significant interindividual variations in carvedilol plasma levels. dovepress.comnih.gov Individuals who are poor metabolizers of debrisoquin, a marker for CYP2D6 activity, exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers. fda.gov

CYP2C9 is primarily involved in the O-methylation pathway of S(-)-carvedilol and the demethylation of carvedilol to form O-desmethylcarvedilol. fda.govpharmgkb.org Cilostazol, a CYP2C9 inhibitor, has been shown to increase the bioavailability of carvedilol, likely by inhibiting its metabolism. jpp.krakow.pl

In Vitro Cellular and Molecular Pathway Modulations

Carvedilol has demonstrated several effects on cellular and molecular pathways in vitro. It has been shown to have antioxidant properties, which may contribute to its therapeutic effects. mdpi.comgoodrx.com Studies have indicated that carvedilol can prevent the oxidation of low-density lipoprotein. drugbank.com

In human neutrophils, carvedilol has been observed to decrease opsonized zymosan- and fMLP-stimulated superoxide (B77818) generation and myeloperoxidase release. nih.gov It also appears to interfere with the phospholipase D signaling pathway. nih.gov Furthermore, in N1E-115 neuroblastoma cells, carvedilol has shown a protective effect against oxidative stress induced by okadaic acid. researchgate.net

Carvedilol has also been found to have antiproliferative effects on vascular smooth muscle cells, preventing their proliferation and migration. core.ac.uk This action may be beneficial in preventing neointimal formation following vascular injury.

Comparative Pharmacological Evaluation with Carvedilol and its Known Metabolites

Carvedilol is metabolized into several active metabolites, primarily through aromatic ring oxidation and glucuronidation. fda.gov The main active metabolites are 4'-hydroxyphenylcarvedilol, 5'-hydroxyphenylcarvedilol, and O-desmethylcarvedilol. fda.govpharmgkb.org

The 4'-hydroxyphenyl metabolite is particularly noteworthy as it is approximately 13-fold more potent in β-blocking activity than the parent compound, carvedilol. wikipedia.orgmedcentral.com However, the plasma concentrations of these active metabolites are only about one-tenth of those observed for carvedilol. fda.gov These metabolites also exhibit weak vasodilating activity compared to carvedilol. fda.gov The O-desmethylcarvedilol metabolite has minor beta-blocking action and no activity at alpha1-adrenergic receptors. pharmgkb.org

In terms of antihypertensive efficacy, carvedilol administered once daily has been shown to be comparable to other beta-blockers like atenolol, labetalol, and metoprolol (B1676517) in patients with mild-to-moderate essential hypertension. nih.gov A significant clinical trial, the COMET study, suggested that carvedilol reduced all-cause mortality more effectively than metoprolol tartrate in patients with heart failure with reduced ejection fraction. nih.gov However, this finding has been subject to criticism regarding the dosage of metoprolol used. nih.gov

Investigations in Non-Human Animal Models

Studies in animal models have provided further insights into the pharmacodynamic effects and mechanisms of carvedilol. In rats with myocardial infarction, long-term treatment with carvedilol demonstrated beneficial effects, including a reduction in myocardial collagen deposition in non-infarcted regions. core.ac.uk This suggests a role for carvedilol in modulating ventricular remodeling post-myocardial infarction. core.ac.uk

In a rat model of portal hypertension, carvedilol was found to have a greater portal-pressure decreasing effect than traditional non-selective beta-blockers like propranolol. researchgate.net This superior effect is attributed to its combined beta- and alpha-1 receptor blockade. researchgate.net

In vivo experiments in mice have shown that carvedilol's effects on the ethanol-induced loss of the righting reflex and operant responding are attenuated by a selective 5-HT2A receptor antagonist. nih.govresearchgate.net This provides in vivo evidence for the functional interaction of carvedilol with the serotonin (B10506) system. nih.govresearchgate.net

In Silico and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a receptor. For carvedilol (B1668590) and its metabolites, including the tetrahydro derivative, these studies have been instrumental in identifying potential therapeutic targets.

In one notable study, the binding affinities of carvedilol and its six major metabolites were evaluated against various viral proteins of SARS-CoV-2. nih.gov The results indicated that the RNA-dependent RNA polymerase (RdRp) domain was the most potent druggable target. nih.gov Although the study focused on carvedilol and its other metabolites, the shared carbazole (B46965) moiety suggests that 6,7,8,9-Tetrahydro Carvedilol could exhibit similar binding characteristics. The docking scores for carvedilol and its metabolites with RdRp were found to be highly favorable, as detailed in the table below. nih.gov

CompoundDocking Score (kcal/mol) with RdRp
Carvedilol-10.0
1-hydroxyl carvedilol-9.8
3-hydroxyl carvedilol-9.7
4-hydroxyl carvedilol-9.8
5-hydroxyl carvedilol-9.7
8-hydroxyl carvedilol-10.0
O-desmethyl carvedilol-10.1

The interactions within the binding pocket were characterized by a variety of forces, including hydrogen bonds, hydrophobic interactions, and pi-cation interactions. nih.gov Key amino acid residues in the RdRp binding pocket were identified as being crucial for the stable binding of these ligands. nih.gov

Further research has utilized molecular docking to explore the potential of tetrahydrocarbazole derivatives as antihistaminic agents. journalspress.com These studies, while not specific to this compound, highlight the utility of docking in identifying lead compounds within this chemical class. journalspress.com

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Electronic Properties)

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of molecules. For carvedilol, these methods, particularly Density Functional Theory (DFT), have been employed to understand its molecular geometry, vibrational spectra, and electronic properties. nih.gov

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For carvedilol, these calculations have been performed using the B3LYP/6-31G(d,p) and B3LYP/6-31++G(d,p) basis sets. nih.gov

The electronic properties derived from these calculations, such as ionization potential, electron affinity, and electronegativity, help in understanding the molecule's behavior in biological systems. These parameters are derived from the HOMO and LUMO energies.

ParameterDefinition
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Global Hardness (η)(I - A) / 2
Chemical Potential (μ)-(I + A) / 2
Global Electrophilicity (ω)μ2 / 2η

These quantum chemical approaches have also been used to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligands and their complexes with target proteins over time.

MD simulations have been used to validate the stability of the complexes formed between carvedilol and its metabolites with the SARS-CoV-2 RdRp. nih.gov These simulations, typically run for nanoseconds, track the root mean square deviation (RMSD) of the ligand and protein to assess the stability of the binding. nih.gov A stable RMSD indicates that the ligand remains securely bound within the active site.

Conformational analysis of related tetrahydro-benzocycloheptenylamine compounds has been performed using a combination of experimental (NMR) and theoretical methods (MMP2, AM1, and MNDO calculations). nih.gov These studies revealed a preference for chair conformations with a pseudoequatorial substituent. nih.gov Such analyses are crucial for understanding how the three-dimensional shape of a molecule influences its biological activity.

Furthermore, multidimensional conformational analysis has been applied to fragments of carvedilol to understand the structural and energetic basis of its chirality. researchgate.net These studies employ methods like restricted Hartree-Fock (RHF) and DFT to explore the potential energy surface of the molecule. researchgate.net

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico tools play a vital role in forecasting these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov

For carvedilol and its derivatives, various in silico models can be used to predict key ADMET parameters. Software like SwissADME and pkCSM are commonly used for these predictions. japsonline.com

Key Predicted ADMET Properties:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding the distribution of the compound in the body. gjpb.de

Metabolism: The potential for the compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction. This is crucial for anticipating drug-drug interactions.

Excretion: Predictions of total clearance provide an estimate of how quickly the drug is removed from the body. japsonline.com

Toxicity: Various toxicity endpoints, such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity, are predicted to flag potential safety concerns. gjpb.de

Structure Activity Relationship Sar Analysis of the Tetrahydro Moiety

Impact of Carbazole (B46965) Ring Saturation on Biological Activity

The biological activity of Carvedilol (B1668590) is intrinsically linked to its three core components: the carbazole moiety, the phenoxy group, and the β-amino alcohol side chain. nih.govnih.gov The carbazole ring, a planar and aromatic system, is crucial for the compound's interaction with its biological targets. Research on Carvedilol analogues indicates that the aromatic rings of the carbazole engage in significant hydrophobic interactions within receptor binding pockets. nih.gov Furthermore, the nitrogen atom within the carbazole ring system can participate in hydrogen bonding, for instance with residue S203 of the β-adrenergic receptor, which is a key interaction for receptor binding. nih.gov

Saturation of one of the benzene (B151609) rings in the carbazole moiety to form 6,7,8,9-Tetrahydro Carvedilol fundamentally alters these properties. This chemical modification disrupts the planarity and aromaticity of the carbazole system, replacing it with a flexible, non-aromatic cyclohexane (B81311) ring. This change is expected to have a profound impact on the compound's pharmacological profile for several reasons:

Loss of Aromatic Interactions: The conversion of the aromatic ring to a saturated ring eliminates the potential for π-π stacking and other aromatic-specific interactions with receptor residues.

Altered Hydrophobicity and Shape: The resulting tetrahydrocarbazole moiety has a different three-dimensional shape and altered lipophilicity compared to the planar carbazole, which would affect its fit and binding affinity within the receptor's pocket.

Modified Electronic Properties: The electron distribution across the heterocyclic system is changed, which could influence the acidity of the carbazole N-H group and its ability to act as a hydrogen bond donor. nih.govnih.gov

While direct comparative biological data for this compound is not extensively detailed in publicly available literature, SAR principles strongly suggest that saturation of the carbazole ring would significantly decrease its affinity for both α- and β-adrenergic receptors, thereby reducing its characteristic vasodilating and beta-blocking activities. Studies on various Carvedilol analogues have consistently shown that the carbazole moiety is essential for potent activity. acs.orgresearchgate.net

Table 1: Comparison of Structural Features

Feature Carvedilol This compound Predicted Impact of Change
Carbazole Moiety Aromatic, Planar Partially Saturated, Non-Planar Disruption of key hydrophobic and aromatic receptor interactions.
Conformation Rigid Flexible Cyclohexane Ring Altered fit in the receptor binding site.
Electronic Nature Electron-rich aromatic system Non-aromatic system Modified hydrogen bonding capability and electronic interactions.

| Predicted Activity | Potent α₁- and β-blockade | Significantly Reduced Activity | Loss of aromaticity is expected to diminish binding affinity at target receptors. |

Stereochemical Influence on Pharmacological Profile and Molecular Interactions

Carvedilol is a chiral molecule, possessing a single stereocenter in the 2-hydroxypropylamine side chain, and is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. researchgate.netnih.gov The stereochemistry of this center has a decisive influence on the drug's pharmacological profile.

The (S)-enantiomer is a potent non-selective β-adrenoceptor antagonist and also possesses α₁-blocking activity. nih.govnih.gov

The (R)-enantiomer exhibits negligible β-blocking activity but has α₁-blocking activity equal in potency to the (S)-enantiomer. nih.gov

This stereoselectivity is a hallmark of aryloxypropanolamine β-blockers, where the (S)-configuration is typically responsible for the majority of the β-adrenergic antagonism. The combination of non-selective β-blockade from (S)-Carvedilol and α₁-blockade from both enantiomers results in the drug's dual vasodilating and heart rate-lowering effects. nih.gov

The compound this compound retains the same chiral center in its side chain. Therefore, it also exists as a pair of (R)- and (S)-enantiomers. While specific experimental data on the separation and individual testing of these enantiomers are scarce, it is reasonable to extrapolate from the extensive data on Carvedilol and other β-blockers that a similar stereochemical differentiation in activity would occur. The (S)-enantiomer of the tetrahydro analogue would be predicted to be responsible for any residual β-blocking activity, while both enantiomers would likely contribute to any remaining α₁-antagonism.

Table 2: Predicted Pharmacological Profile of Stereoisomers

Compound Enantiomer Expected β-Adrenoceptor Blocking Activity Expected α₁-Adrenoceptor Blocking Activity
Carvedilol (S)-(-)-Carvedilol Potent Potent
(R)-(+)-Carvedilol Negligible Potent
This compound (S)-(-)-Isomer Low / Very Low (Predicted) Low / Very Low (Predicted)

Design and Synthesis of this compound Analogues for SAR Exploration

The design and synthesis of analogues like this compound are fundamental to SAR exploration. By systematically modifying a lead compound such as Carvedilol, medicinal chemists can probe the importance of specific structural features for biological activity. The synthesis of the tetrahydro analogue specifically addresses the question of whether the aromaticity of the carbazole ring is a prerequisite for potent adrenoceptor blockade.

The synthesis of this compound can be approached using established chemical routes. A plausible synthetic pathway involves the initial construction of the key intermediate, 1,2,3,9-tetrahydro-4H-carbazol-4-one. This intermediate has been synthesized and used for the creation of other pharmacologically active molecules. nih.govdoi.org

A common route to the tetrahydrocarbazole core is through the Fischer indole (B1671886) synthesis, reacting phenylhydrazine (B124118) with cyclohexanedione. doi.org The resulting 1,2,3,9-tetrahydro-4H-carbazol-4-one can then be elaborated into the final target molecule.

A potential synthetic scheme would proceed as follows:

Formation of the Tetrahydrocarbazolone Core: Reaction of phenylhydrazine and 1,3-cyclohexanedione (B196179) via Fischer indole synthesis to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one.

Reduction and Aromatization/Hydroxylation: The ketone at the 4-position is reduced, and subsequent steps lead to the formation of 4-hydroxy-1,2,3,9-tetrahydrocarbazole.

Epoxidation: The 4-hydroxy-tetrahydrocarbazole is reacted with epichlorohydrin (B41342) in the presence of a base to form the corresponding epoxide intermediate, 4-(oxiran-2-ylmethoxy)-1,2,3,9-tetrahydro-9H-carbazole.

Side Chain Coupling: The final step involves the ring-opening of the epoxide by reacting it with the amine side chain, 2-(2-methoxyphenoxy)ethanamine, to yield the target compound, this compound. gpatindia.com

This synthetic approach allows for the creation of not only the title compound but also a variety of other analogues by modifying the amine side chain in the final step, enabling a broader exploration of the structure-activity relationships. cardiff.ac.uk

No Scientific Data Found for this compound's Metabolism and Biotransformation

Following a comprehensive search of available scientific literature and databases, it has been determined that there is no published research detailing the advanced metabolism, biotransformation, or metabolic drug-drug interactions of the chemical compound This compound .

This compound is identified as a related substance to the well-known beta-blocker, Carvedilol, and is also referred to as Carvedilol USP Related Compound F. cymitquimica.com Its Chemical Abstracts Service (CAS) number is 1246820-73-4. cymitquimica.comsigmaaldrich.com

While extensive research has been conducted on the parent compound, Carvedilol, detailing its metabolic pathways, the specific enzymes involved, and its interaction with other drugs, this body of knowledge does not extend to its tetrahydro-derivative. The primary metabolic routes for Carvedilol include aromatic ring oxidation and glucuronidation, producing active metabolites such as 4'-hydroxycarvedilol and 5'-hydroxycarvedilol. fda.govwikipedia.orgtandfonline.com The enzymes primarily responsible for Carvedilol's metabolism are Cytochrome P450 isoforms, particularly CYP2D6 and CYP2C9. fda.govnih.govdrugbank.compharmgkb.org

However, no studies were found that investigate whether this compound is a metabolite of Carvedilol, nor are there any reports on its own biotransformation, the specific metabolic enzymes involved, any novel metabolites derived from it, or its potential to cause drug-drug interactions through enzyme inhibition or induction.

Therefore, the following sections as requested in the article outline cannot be populated with scientifically accurate information:

Advanced Metabolism and Biotransformation Investigations

Drug-Drug Interactions at the Metabolic Level Mediated by 6,7,8,9-Tetrahydro Carvedilol (B1668590) (e.g., enzyme inhibition or induction)

Without any available scientific data, a detailed and informative article on the advanced metabolism and biotransformation of 6,7,8,9-Tetrahydro Carvedilol cannot be generated at this time.

Q & A

Basic: What analytical methods are validated for quantifying 6,7,8,9-Tetrahydro Carvedilol in pharmacokinetic (PK) studies?

Answer:
High-performance liquid chromatography (HPLC) is the primary method for quantifying carvedilol and its derivatives, including this compound. Key steps include:

  • Column selection: Use a reverse-phase C18 column with a mobile phase combining water, methanol, and trifluoroacetic acid (TFA) (65:35:0.5 v/v) to optimize peak resolution .
  • Validation parameters: Ensure linearity (R² > 0.99), precision (RSD < 5%), and accuracy (recovery 95–105%) across physiological concentration ranges (e.g., 0.1–10 µg/mL) .
  • Sample preparation: Plasma samples require protein precipitation with acetonitrile (1:2 ratio) to minimize matrix interference .

Basic: How should researchers design in vitro assays to evaluate the β-blocking activity of this compound?

Answer:

  • Receptor binding assays: Use CHO-K1 cells transfected with human β1/β2-adrenergic receptors. Measure competitive displacement of [³H]-CGP-12177 at concentrations of this compound from 1 nM to 10 µM .
  • Functional antagonism: Assess cAMP inhibition via forskolin-stimulated HEK293 cells. IC₅₀ values should be compared to carvedilol’s reference range (2–10 nM) .
  • Controls: Include atenolol (β1-selective) and ICI-118,551 (β2-selective) to validate assay specificity .

Advanced: How can population pharmacokinetic (PopPK) modeling resolve contradictions in this compound’s metabolic clearance data?

Answer:

  • Data integration: Combine sparse sampling data from Phase I trials with covariates (e.g., CYP2D6 genotype, renal function) using nonlinear mixed-effects modeling (NONMEM®) .
  • Bayesian forecasting: Apply Markov Chain Monte Carlo (MCMC) methods to estimate individual clearance rates when inter-individual variability exceeds 30% .
  • Validation: Perform visual predictive checks (VPCs) to compare observed vs. simulated concentration-time profiles, ensuring residuals fall within 95% confidence intervals .

Advanced: What experimental strategies address chiral resolution challenges in synthesizing this compound?

Answer:

  • Chiral chromatography: Use a Chiralpak® AD-H column with n-hexane:isopropanol (90:10) + 0.1% diethylamine to resolve enantiomers (α > 1.5) .
  • Asymmetric synthesis: Catalyze the key cyclization step with (R)-BINAP-Ru complexes to achieve >95% enantiomeric excess (ee) .
  • Characterization: Confirm stereochemistry via X-ray crystallography and circular dichroism (CD) spectroscopy .

Advanced: How can researchers reconcile discrepancies in this compound’s efficacy between preclinical and clinical data?

Answer:

  • Dose extrapolation: Apply allometric scaling (e.g., body surface area adjustment) to translate rodent-effective doses (3–10 mg/kg) to human equivalents (0.3–1 mg/kg) .
  • Biomarker alignment: Compare preclinical endpoints (e.g., cardiac output in rats) with clinical markers (e.g., NT-proBNP levels) .
  • Mechanistic modeling: Use quantitative systems pharmacology (QSP) to simulate drug-receptor binding kinetics across species .

Basic: What are the critical steps in synthesizing this compound with high purity?

Answer:

  • Intermediate purification: Isolate the tetrahydroquinoline intermediate via flash chromatography (silica gel, ethyl acetate:hexane 3:7) to achieve >98% purity .
  • Final step: Catalyze the alkylation of the secondary amine with 2-(2-methoxyphenoxy)ethyl bromide using K₂CO₃ in DMF at 80°C for 12 hours .
  • Quality control: Confirm purity via HPLC-UV (λ = 280 nm) and residual solvent analysis (e.g., <500 ppm DMF) .

Advanced: How should researchers optimize LC-MS/MS methods for detecting this compound metabolites?

Answer:

  • Ionization: Use electrospray ionization (ESI+) with a capillary voltage of 3.5 kV and desolvation gas (N₂) at 500°C .
  • Fragmentation: Monitor precursor-to-product transitions for metabolites (e.g., m/z 407 → 223 for hydroxylated derivatives) .
  • Matrix effects: Normalize signal suppression/enhancement using deuterated carvedilol (d₄-carvedilol) as an internal standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro Carvedilol
Reactant of Route 2
Reactant of Route 2
6,7,8,9-Tetrahydro Carvedilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.